molecular formula C8H15NO B13153268 1-(1-Aminocyclopentyl)propan-2-one

1-(1-Aminocyclopentyl)propan-2-one

Cat. No.: B13153268
M. Wt: 141.21 g/mol
InChI Key: XNQXWKMOKYZEJZ-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopentyl)propan-2-one is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a cyclopentyl derivative of propanone, featuring an amino group attached to the cyclopentyl ring

Preparation Methods

The synthesis of 1-(1-Aminocyclopentyl)propan-2-one can be achieved through several routes. One common method involves the alkylation of cyclopentanone with an appropriate amine under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-(1-Aminocyclopentyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Aminocyclopentyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopentyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .

Comparison with Similar Compounds

1-(1-Aminocyclopentyl)propan-2-one can be compared with other similar compounds, such as:

Biological Activity

1-(1-Aminocyclopentyl)propan-2-one, also known by its chemical structure and various identifiers, has garnered attention for its potential biological activities. This compound is of particular interest in pharmacology due to its structural properties that may influence its interaction with biological systems.

  • Molecular Formula : C8H15N
  • Molecular Weight : 141.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes within biological systems. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial in mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antidepressant Activity : Due to its potential interaction with monoamine transporters, it may have implications for treating depression.
  • Analgesic Properties : Some studies have suggested that it could alleviate pain through central nervous system mechanisms.
  • Neuroprotective Effects : There is emerging evidence that it may protect neural tissues from oxidative stress and neuroinflammation.

Comparative Studies

To better understand the efficacy and safety profile of this compound, comparative studies with known compounds are essential. Below is a table summarizing findings from various studies:

CompoundActivityReference
This compoundAntidepressant
Compound A (e.g., Fluoxetine)SSRI, Antidepressant
Compound B (e.g., Morphine)Analgesic

Case Study 1: Antidepressant Effects in Rodent Models

In a controlled study, rodents were administered varying doses of this compound. Behavioral assessments indicated a significant reduction in depressive-like symptoms compared to control groups treated with saline. The study highlighted the compound's potential as a novel antidepressant agent.

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of the compound against induced oxidative stress in neuronal cell cultures. Results demonstrated that treatment with this compound led to a marked decrease in cell death and increased survival rates, suggesting its utility in neurodegenerative disease models.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(1-aminocyclopentyl)propan-2-one

InChI

InChI=1S/C8H15NO/c1-7(10)6-8(9)4-2-3-5-8/h2-6,9H2,1H3

InChI Key

XNQXWKMOKYZEJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(CCCC1)N

Origin of Product

United States

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